![molecular formula C18H15N3O2 B2588325 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-50-1](/img/structure/B2588325.png)
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (DMPPQ) is a heterocyclic compound that has received considerable attention in the scientific community due to its potential applications in various fields. DMPPQ is a structurally unique compound that possesses a pyrazolo[4,3-c]quinoline ring system, which makes it an interesting target for synthetic chemists.
Mécanisme D'action
The mechanism of action of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. In animal studies, this compound has been shown to possess neuroprotective effects against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline possesses several advantages for lab experiments, including its unique chemical structure and potential applications in various fields. However, the synthesis of this compound is a challenging process that requires specialized knowledge and skills in synthetic chemistry. Additionally, the biological activities of this compound are not fully understood, which limits its potential applications in some fields.
Orientations Futures
There are several future directions for the study of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline. First, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Second, the development of new synthetic methods for the preparation of this compound and its derivatives would facilitate its use in various applications. Third, the development of new this compound-based materials with unique electronic and optical properties would have significant implications for the field of organic electronics. Finally, the development of new this compound-based therapeutic agents for the treatment of various diseases would have significant clinical implications.
Méthodes De Synthèse
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process involving the reaction of 2-aminophenyl ketone with phenylhydrazine, followed by cyclization with ethyl acetoacetate. The final product can be obtained by demethylation of the intermediate product with boron tribromide. The synthesis of this compound is a challenging process that requires specialized knowledge and skills in synthetic chemistry.
Applications De Recherche Scientifique
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-15-8-12-14(9-16(15)23-2)19-10-13-17(20-21-18(12)13)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLHVXOZZROEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

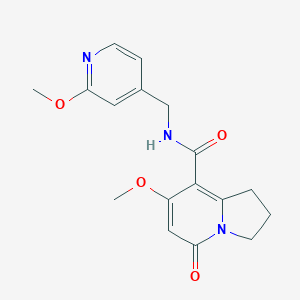
![N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2588244.png)
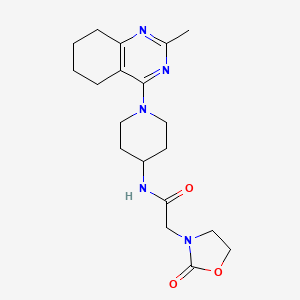
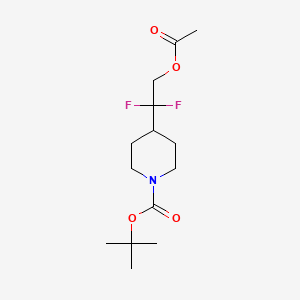
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2588249.png)
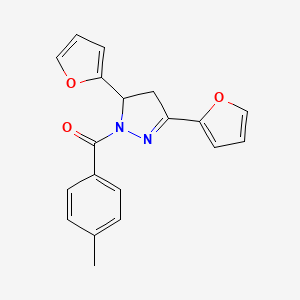
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)
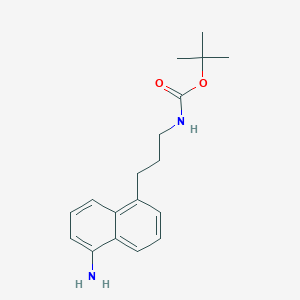
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2588259.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)
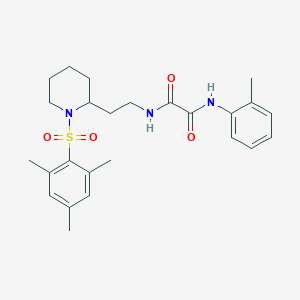
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)
